Chromium

Catalog No.
S560402
CAS No.
7440-47-3
M.F
Cr+3
M. Wt
51.996 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromium

CAS Number

7440-47-3

Product Name

Chromium

IUPAC Name

chromium(3+)

Molecular Formula

Cr+3

Molecular Weight

51.996 g/mol

InChI

InChI=1S/Cr/q+3

InChI Key

BFGKITSFLPAWGI-UHFFFAOYSA-N

SMILES

[Cr]

solubility

Insoluble (NIOSH, 2024)
Insoluble
Insoluble in water
Soluble in acids (except nitric) and strong alkalies.
Solubility in water: none

Synonyms

Chromium

Canonical SMILES

[Cr+3]

The exact mass of the compound Chromium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)insolubleinsoluble in watersoluble in acids (except nitric) and strong alkalies.solubility in water: noneinsoluble. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements. It belongs to the ontological category of monoatomic monoanion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Chemical Classes -> Inorganic substances. However, this does not mean our product can be used or applied in the same or a similar way.

Elemental Chromium (CAS 7440-47-3) is a high-purity Group 6 transition metal characterized by its high melting point (1907 °C), exceptional hardness, and ability to form a highly stable, self-passivating surface oxide layer (Cr2O3). In industrial and laboratory procurement, it is primarily sourced as sputtering targets, evaporation pellets, or high-purity powders. It serves as a critical precursor for physical vapor deposition (PVD) adhesion layers, wear-resistant tribological coatings, and high-temperature superalloy formulations. Unlike softer transition metals or those with highly reactive oxides, chromium's distinct thermomechanical profile provides a reliable baseline for applications requiring simultaneous resistance to abrasive wear, high-temperature oxidation, and chemical degradation [1].

Substituting Chromium with alternative transition metals such as Titanium (Ti), Nickel (Ni), or Molybdenum (Mo) fundamentally alters process compatibility and mechanical performance. While Titanium is frequently considered as an alternative thin-film adhesion layer, it requires aggressive hydrofluoric acid (HF) or dry plasma for selective etching, which can irreversibly damage sensitive glass or silicon oxide substrates. Similarly, attempting to substitute Chromium with Nickel in tribological coatings results in a dramatic loss of surface hardness and wear resistance, as Nickel cannot match Chromium's intrinsic lattice hardness. Furthermore, in high-temperature environments, metals like Iron or Molybdenum fail to form the continuous, self-healing oxide scale that Chromium provides, leading to rapid catastrophic oxidation or volatile oxide formation rather than stable passivation [1].

Microfabrication Processability: Wet Etch Selectivity vs. Titanium

In micro-electromechanical systems (MEMS) and semiconductor fabrication, the choice of an adhesion layer dictates the downstream etching workflow. Chromium can be selectively etched using ceric ammonium nitrate (CR-7 etchant) at rates of ~40 nm/min without attacking underlying silicon dioxide or overlying gold layers. In contrast, Titanium, a common substitute, requires dilute hydrofluoric acid (HF) or aggressive dry etching, which aggressively attacks SiO2 and glass substrates [1].

Evidence DimensionEtchant compatibility and substrate damage
Target Compound DataEtches in ceric ammonium nitrate (no SiO2 attack)
Comparator Or BaselineTitanium (requires HF, attacks SiO2 at >20 nm/min)
Quantified DifferenceComplete selectivity for Cr over SiO2 vs. destructive etching for Ti
ConditionsStandard wet bench etching at 25 °C

Procuring Chromium as an adhesion layer eliminates the need for HF handling and preserves the integrity of glass and quartz substrates during complex photolithography workflows.

Tribological Performance: Vickers Hardness in Surface Coatings

For industrial tooling and hydraulic components, surface hardness is the primary determinant of component lifespan. Hard Chromium coatings consistently achieve a Vickers hardness (HV) of 850 to 1050. When evaluated against electroplated Nickel—the most common lower-cost alternative—Nickel only achieves a hardness of 150 to 250 HV. Even advanced electroless Nickel-Phosphorus (Ni-P) coatings max out around 500-600 HV unless subjected to high-temperature post-baking [1].

Evidence DimensionVickers Hardness (HV)
Target Compound Data850 - 1050 HV
Comparator Or BaselineElectroplated Nickel (150 - 250 HV)
Quantified DifferenceChromium is approximately 4x to 5x harder than baseline Nickel
ConditionsAs-deposited electroplated or PVD metallic coatings

Buyers specifying coatings for high-friction mechanical environments must select Chromium to achieve the >800 HV threshold required to prevent severe abrasive wear.

Manufacturability: Sputtering Yield Efficiency in PVD

Throughput in magnetron sputtering is directly tied to the sputtering yield of the target material. Under standard 500 eV Argon ion bombardment, Chromium exhibits a sputtering yield of approximately 1.18 atoms/ion. In contrast, heavier refractory metals used for similar high-temperature or hard-coating applications, such as Tungsten (W) and Molybdenum (Mo), yield only ~0.57 and ~0.80 atoms/ion, respectively [1].

Evidence DimensionSputtering Yield (atoms/ion)
Target Compound Data1.18 atoms/ion
Comparator Or BaselineTungsten (0.57 atoms/ion)
Quantified DifferenceChromium yields >100% more atoms per incident ion than Tungsten
Conditions500 eV Ar+ ion bombardment at normal incidence

Procuring Chromium sputtering targets allows manufacturers to achieve significantly higher deposition rates at lower power settings, directly reducing energy costs and increasing vacuum chamber throughput.

Thermal Behavior: High-Temperature Oxidation Parabolic Rate

In high-temperature furnace and aerospace applications, the stability of the protective oxide layer is critical. Chromium oxidizes to form a dense Cr2O3 scale, exhibiting a highly stable parabolic oxidation rate constant (kp) in the range of 10^-12 to 10^-10 g^2/cm^4·s at 1000 °C. By comparison, elemental Iron forms non-protective Fe2O3/Fe3O4 scales with oxidation rates several orders of magnitude higher, leading to rapid material consumption and spallation [1].

Evidence DimensionParabolic oxidation rate constant (kp) at 1000 °C
Target Compound Data~10^-11 g^2/cm^4·s (forms protective Cr2O3)
Comparator Or BaselineIron (>10^-7 g^2/cm^4·s)
Quantified DifferenceChromium's oxidation rate is at least 4 orders of magnitude slower than Iron's
Conditions1000 °C in atmospheric oxygen

This thermodynamic stability justifies the procurement of Chromium as a primary alloying element or high-temperature coating to prevent catastrophic oxidation failure in components operating above 800 °C.

Adhesion Layers for Microelectronics and Optical Devices

Due to its high wet-etch selectivity against silicon dioxide and glass (as detailed in Section 3), high-purity Chromium sputtering targets and evaporation pellets are the standard procurement choice for adhesion layers. It is specifically utilized between inert substrates (like quartz or glass) and noble metals (like Gold or Platinum) in surface plasmon resonance (SPR) sensors, optical mirrors, and MEMS devices where HF-based etching of alternative Titanium layers would destroy the substrate [1].

High-Throughput PVD Hard Coatings

Driven by its superior sputtering yield compared to Tungsten and its exceptional Vickers hardness (>850 HV) compared to Nickel, Chromium is prioritized for physical vapor deposition (PVD) of wear-resistant coatings. It is the material of choice for coating cutting tools, automotive engine components, and injection molds where high throughput manufacturing must be balanced with extreme tribological performance [2].

Precursor for High-Temperature Superalloys

Because of its exceptionally low parabolic oxidation rate at 1000 °C, elemental Chromium powder or flake is a mandatory procurement item for the metallurgical formulation of superalloys (e.g., Inconel, Hastelloy) and stainless steels. It is selected to guarantee the formation of a self-healing Cr2O3 passivation layer on turbine blades, heat exchangers, and furnace hardware, preventing the catastrophic oxidation seen in pure iron or low-alloy baselines [3].

Physical Description

Solid

Color/Form

Steel-gray, lustrous metal; body-centered cubic structure
Blue-white to steel-gray, lustrous, brittle, hard solid
Hard, brittle, semigray metal

Exact Mass

51.940505 g/mol

Monoisotopic Mass

51.940505 g/mol

Boiling Point

4788 °F at 760 mmHg (NTP, 1992)
4788 ° F
2642 °C
4788 °F

Heavy Atom Count

1

Density

7.2 (NTP, 1992) - Denser than water; will sink
7.14 at 20 °C
7.15 g/cm³
7.14
7.2

Odor

Odorless

Melting Point

1900 °C

UNII

X1N4508KF1

GHS Hazard Statements

Aggregated GHS information provided by 2241 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 974 of 2241 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1267 of 2241 companies with hazard statement code(s):;
H317 (39.31%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (35.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (38.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H400 (18.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (14.05%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for use as a supplement to intravenous solutions given for total parenteral nutrition (TPN), to maintain chromium serum levels and to prevent depletion of endogenous stores and subsequent deficiency symptoms.
FDA Label

Pharmacology

Trivalent chromium is part of glucose tolerance factor, an essential activator of insulin-mediated reactions. Chromium helps to maintain normal glucose metabolism and peripheral nerve function. Chromium increases insulin binding to cells, increases insulin receptor density and activates insulin receptor kinase leading to enhanced insulin sensitivity [A32351]. In chromium deficiency, intravenous administration of chromium resulted in normalization of the glucose tolerance curve from the diabetic-like curve typical of chromium deficiency [FDA Label].

MeSH Pharmacological Classification

Trace Elements

Mechanism of Action

Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake.
While the toxicity of metals and metalloids, like arsenic, cadmium, mercury, lead and chromium, is undisputed, the underlying molecular mechanisms are not entirely clear. General consensus holds that proteins are the prime targets; heavy metals interfere with the physiological activity of specific, particularly susceptible proteins, either by forming a complex with functional side chain groups or by displacing essential metal ions in metalloproteins. Recent studies have revealed an additional mode of metal action targeted at proteins in a non-native state; certain heavy metals and metalloids have been found to inhibit the in vitro refolding of chemically denatured proteins, to interfere with protein folding in vivo and to cause aggregation of nascent proteins in living cells. Apparently, unfolded proteins with motile backbone and side chains are considerably more prone to engage in stable, pluridentate metal complexes than native proteins with their well-defined 3D structure. By interfering with the folding process, heavy metal ions and metalloids profoundly affect protein homeostasis and cell viability. This review describes how heavy metals impede protein folding and promote protein aggregation, how cells regulate quality control systems to protect themselves from metal toxicity and how metals might contribute to protein misfolding disorders.

Vapor Pressure

1 mmHg at 2941 °F (NTP, 1992)
Vapor pressure: 1 Pa at 1383 °C (sublimes)
2.45X10-8 Pa at 1000 deg K; 0.0239 Pa at 1400 deg K; 1.80 Pa at 1600 deg K; 774 Pa at 2000 deg K
0 mmHg (approx)
depends upon the specific compound

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7440-47-3

Absorption Distribution and Excretion

Chromium compounds are both absorbed by the lung and the gastrointestinal tract. Oral absorption of chromium compounds in humans can range between 0.5% and 10%, with the hexavalent (VI) chromium more easily absorbed than the trivalent (III) form. Absorption of chromium from the intestinal tract is low, ranging from less than 0.4% to 2.5% of the amount consumed. Vitamin C and the vitamin B niacin is reported to enhance chromium absorption. Most hexavalent Cr (VI) undergoes partial intragastric reduction to Cr (III) upon absorption, which is an action mainly mediated by sulfhydryl groups of amino acids. Cr (VI) readily penetrates cell membranes and chromium can be found in both erythrocytes and plasma after gastrointestinal absorption of Cr (IV). In comparison, the presence of chromium is limited to the plasma as Cr (III) displays poor cell membrane penetration. Once transported through the cell membrane, Cr (VI) is rapidly reduced to Cr (III), which subsequently binds to macromolecules or conjugate with proteins. Cr (III) may be bound to transferrin or other plasma proteins, or as complexes, such as glucose tolerance factor (GTF).
Absorbed chromium is excreted mainly in the urine, accounting for 80% of total excretion of chromium; small amounts are lost in hair, perspiration and bile. Chromium is excreted primarily in the urine by glomerular filtration or bound to a low molecular-weight organic transporter.
Absorbed chromium is distributed to all tissues of the body and its distribution in the body depends on the species, age, and chemical form. Circulating Cr (III) following oral or parenteral administration of different compounds can be taken up by tissues and accumulates in the liver, kidney, spleen, soft tissue, and bone.
Excretion of chromium is via the kidneys ranges from 3 to 50 μg/day. The 24-hour urinary excretion rates for normal human subjects are reported to be 0.22 μg/day.
The objective of the Part II analysis was to evaluate animal and in vitro toxicology studies of CoCr particles with respect to their physicochemistry and dose relevance to metal-on-metal (MoM) implant patients as derived from Part I. In the various toxicology studies, physicochemical characteristics were infrequently considered and administered doses were orders of magnitude higher than what occurs in patients. Co was consistently shown to rapidly release from CoCr particles for distribution and elimination from the body. CoCr micron sized particles appear more biopersistent in vivo resulting in inflammatory responses that are not seen with similar mass concentrations of nanoparticles. We conclude, that in an attempt to obtain data for a complete risk assessment, future studies need to focus on physicochemical characteristics of nano and micron sized particles and on doses and dose metrics relevant to those generated in patients or in properly conducted hip simulator studies. /CoCr particles/
The kinetics of metal ions release from orthodontic appliances in in vitro, in in vivo on pigs, and in vivo trials on patients (where hair samples were taken) was discussed. We have evaluated (by means of ICP-OES and ISO 17025) and compared the mass of Cr and Ni ions released. Not all the metal ions released from the appliance were transferred to hair tissue. The transfer factor was expressed as coefficient omega and evaluated as: omegaCr(patients) 33.0%, omegaCr(pigs) 17.2%, omegaNi(patients) 49.8%, omegaNi(pigs) 0.553%. The kinetics was described by a power function. Coefficient omega was used to combine the models: the in vitro and in vivo on animals on the one hand and the in vitro and in vivo on human on the other, which enabled the extrapolation of in vitro and translation of the results into in vivo conditions. The dose of metal ions released during orthodontic treatment was estimated.

Metabolism Metabolites

The metabolism of Cr (VI) involves reduction by small molecules and enzyme systems to generate Cr (III) and reactive intermediates. During this process, free radicals can be generated, which is thought to induce damage of cellular components and cause toxicity of chromium. The metabolites bind to cellular constituents.
Chromium is absorbed from oral, inhalation, or dermal exposure and distributes to nearly all tissues, with the highest concentrations found in kidney and liver. Bone is also a major storage site and may contribute to long-term retention. Hexavalent chromium's similarity to sulfate and chromate allows it to be transported into cells via sulfate transport mechanisms. Inside the cell, hexavalent chromium is reduced first to pentavalent chromium, then to trivalent chromium by different pathways including ascorbate, glutathione, and nicotinamide adenine dinucleotide. Chromium is almost entirely excreted in the urine. (A12, L16)

Wikipedia

Chromium

Biological Half Life

The elimination half-life of hexavalent chromium is 15 to 41 hours.
Blood: 24 days; body: initial elimination 1/2 life = 2-3 days; extended 1/2 life = 1 month; [TDR, p. 368] After chronic exposure, workers can have high levels of chromium in the urine for years. [ACGIH]

Use Classification

Chemical Classes -> Inorganic substances
Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Chromium metal is commercially produced in the United States by the reduction of chromite ore with carbon, aluminum, or silicon, and subsequent purification.
Chromium is extracted from its ores by alkaline or acidic dissolution. In alkali dissolution, finely ground chrome ore is roasted with Na2CO3 under oxidizing conditions at ca. 1100 °C. The sodium chromate is leached from the calcine; most of the gangue is insoluble. The solution containing hexavalent Cr can be reduced with SO2 and used for electrowinning, or Na2Cr2O7 can be crystallized from it. The Na2Cr2O7 can be converted to CrO3 for use in electrolysis or to Cr2O3 for use in metallothermics. Chrome ore can be dissolved in acid if an oxidizing agent is present. However, Fe, Al, and Mg also dissolve and must be removed. The preferred acidic dissolution technique is to reduce the ore with carbon, forming ferrochromium, which is ground and dissolved in sulfuric acid. The only significant impurity carried over is Fe, which is removed by crystallization as iron(II) ammonium sulfate. The Cr in the solution is in the +3 valence state and with additional purification is used to produce electrolytic Cr.
Chromium metal is produced by the reduction of Cr2O3 or the electrolysis of Cr(III) solutions. The metal can also be obtained from Cr(VI) solutions by electrolysis, but the process is less efficient and is used primarily for plating.
Commercial sources obtained from chrome ore, chromite (FeO.Cr2O3).
Chromium oxide + aluminum (reduction); chromium oxide + metallurgical coke (Simplex process); ferrochrome + sulfuric acid + ammonium sulfate (Elkem process)

General Manufacturing Information

Utilities
Printing and Related Support Activities
Wholesale and Retail Trade
Electrical Equipment, Appliance, and Component Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Construction
Primary Metal Manufacturing
Fabricated Metal Product Manufacturing
Other (requires additional information)
Services
Oil and Gas Drilling, Extraction, and Support activities
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Machinery Manufacturing
Chromium: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Humans and other organisms are exposed to multi-chemical mixtures including commonly found carcinogens such as polycyclic aromatic hydrocarbons (PAHs) and heavy metal/loids. The joint effects of these chemicals as beyond the binary mixtures have not been well characterized. In this study, we evaluated the combined genotoxicity of mixtures of PAHs and heavy metal and metalloids containing benzo(a)pyrene (B[a]P), naphthalene (Nap), phenanthrene (Phe), pyrene (Pyr), arsenic (As), cadmium (Cd) and chromium (Cr) using in vitro micronucleus (MN) test in HepG2 cells. The induction of aryl hydrocarbon receptor (AhR) by single and mixed PAHs was also measured. The results indicated that individual and mixed Nap, Phe and Pyr did not induce significant MN frequencies. PAHs mixture containing B[a]P and B[a]P alone caused significant but similar level of MN frequencies. The same pattern was found in their AhR induction. Individual metal and metalloids induced significant cytostasis and MN formation of which Cd was found the most potent inducer. Mixture of metal and metalloids caused higher frequency of MN suggesting a possible additive effect among metal and metalloids. In addition, binary mixture of metal/loids and B[a]P, namely As/B[a]P, Cd/B[a]P and Cr/B[a]P, increased MN formation. Mixture of Cd and B[a]P induced the highest level of MN. Exposure of cells to the mixture containing B[a]P and Cd/Cr/As at lower concentration (0.25 uM) resulted in significant MN frequency, the level of which was equal to that by Cd/B[a]P at 1.0 uM. The results of the study suggested that an additive effect may exist between PAHs and heavy metal/loids in a compound- and concentration-dependent manner. The compounds with highest potencies of genotoxicity in the mixture seem dominant as driving sources in the final combined genotoxicity of PAHs and heavy metal and metalloids.
... Rats ... given 1 intratracheal intubation of 10 mg powder chromium alone or ... with ... methylcholanthrene & killed at ... intervals up to 12 wk. Squamous-cell carcinomas of lung developed ... in 7/12 rats given 5 mg methylcholanthrene+chromium 3/12 given 1 mg methylcholanthrene+chromium ... 3/7 given 5 mg methylcholanthrene ... 1/8 given 1 mg methylcholanthrene & in 0/12 given chromium alone. /No controls reported/

Stability Shelf Life

Stable under recommended storage conditions.
Resists atmospheric attack at ambient temperatures.

Dates

Last modified: 08-15-2023
Wallach S: Clinical and biochemical aspects of chromium deficiency. J Am Coll Nutr. 1985;4(1):107-20. [PMID:3886757]
Anderson RA: Chromium in the prevention and control of diabetes. Diabetes Metab. 2000 Feb;26(1):22-7. [PMID:10705100]
Hua Y, Clark S, Ren J, Sreejayan N: Molecular mechanisms of chromium in alleviating insulin resistance. J Nutr Biochem. 2012 Apr;23(4):313-9. doi: 10.1016/j.jnutbio.2011.11.001. [PMID:22423897]
CHROMIUM, ELEMENTAL - National Library of Medicine HSDB ... - Toxnet - NIH
CHROMIUM COMPOUNDS - National Library of Medicine HSDB ... - Toxnet - NIH
Chromium Toxicological Overview - Health Protection Agency - Gov.uk
Dietary Supplement Fact Sheet: Chromium
Dailymed Label: DIVISTA - chromium picolinate capsule

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